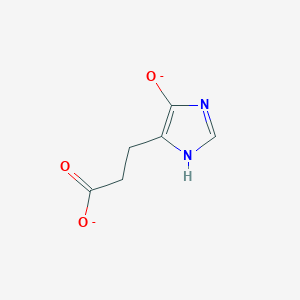
3-(4-oxido-1H-imidazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxido-1H-imidazol-5-yl)propanoate is a zwitterionic compound that features both carboxylate and imidazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxido-1H-imidazol-5-yl)propanoate typically involves the reaction of imidazole derivatives with carboxylate precursors under controlled conditions. One common method involves the use of solvo-hydrothermal conditions to facilitate the formation of the desired zwitterionic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvo-hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-oxido-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Pharmaceutical Applications
- Antimicrobial Activity
-
Antitumor Properties
- Imidazole derivatives have shown promise in anticancer research. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated that certain imidazole-based compounds can induce apoptosis in cancer cells, suggesting therapeutic potential .
- Cocrystallization in Drug Formulation
Biochemical Applications
- Enzyme Inhibition
- Antioxidant Activity
Material Science Applications
- Advanced Materials Development
Data Table: Summary of Applications
Case Studies
- Cocrystal Formation Study
- Antimicrobial Efficacy Assessment
Mécanisme D'action
The mechanism of action of 3-(4-oxido-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-bis(2-carboxylatoethyl)-4,4′-bipyridinium: Another zwitterionic compound with similar structural features.
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate(2-): A tricarboxylic acid dianion with comparable functional groups.
2-amino-4-[5-(2-amino-2-carboxylatoethyl)-2-oxo-1,3-oxazolidin-3-yl]butanoate: A compound with similar carboxylate and amino functionalities.
Uniqueness
3-(4-oxido-1H-imidazol-5-yl)propanoate is unique due to its specific zwitterionic nature and the presence of both carboxylate and imidazole groups. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H6N2O3-2 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
3-(4-oxido-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3,11H,1-2H2,(H,7,8)(H,9,10)/p-2 |
Clé InChI |
OWVUGOIAIJBQNX-UHFFFAOYSA-L |
SMILES canonique |
C1=NC(=C(N1)CCC(=O)[O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















